molecular formula C9H7FN2O B1467292 5-(3-Fluorophenyl)-1,2-oxazol-3-amine CAS No. 1518436-05-9

5-(3-Fluorophenyl)-1,2-oxazol-3-amine

Cat. No.: B1467292
CAS No.: 1518436-05-9
M. Wt: 178.16 g/mol
InChI Key: QKJLOFXXXNEIFI-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-1,2-oxazol-3-amine (CAS 1518436-05-9) is a high-purity chemical compound offered for research and development purposes. This organofluorine compound features an isoxazole ring, a privileged structure in medicinal chemistry, substituted with an amine group and a 3-fluorophenyl moiety . With a molecular formula of C9H7FN2O and a molecular weight of 178.16 g/mol, it serves as a valuable building block for synthesizing more complex molecules . Compounds based on the 5-aryl-1,2-oxazol-3-amine scaffold are of significant interest in pharmaceutical research. Although specific studies on this exact isomer are less documented in the public domain, closely related analogues have been investigated for their potential biological activities. For instance, research on similar 5-aryloxazol-amine structures has explored their role as central nervous system stimulants and anorectics, though such uses are associated with serious health risks and are not endorsed . Furthermore, structurally related compounds, such as those featuring a vicinal fluorophenyl and pyridinyl system connected to a five-membered heterocyclic core, have been studied as potential p38α MAP kinase inhibitors, indicating the relevance of this chemotype in inflammation and cancer research . This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any other human use. Researchers can procure this compound in various quantities, with a guaranteed purity of 95% or higher .

Properties

IUPAC Name

5-(3-fluorophenyl)-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c10-7-3-1-2-6(4-7)8-5-9(11)12-13-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJLOFXXXNEIFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

5-(3-Fluorophenyl)-1,2-oxazol-3-amine is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-(3-Fluorophenyl)-1,2-oxazol-3-amine has the following chemical formula:

  • Molecular Formula : C10_{10}H8_{8}FN2_2O
  • Molecular Weight : 192.18 g/mol

The compound features a fluorinated phenyl ring attached to an oxazole moiety, which is critical for its biological activity.

The biological activity of 5-(3-Fluorophenyl)-1,2-oxazol-3-amine can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition leads to reduced production of pro-inflammatory mediators.
  • Cell Signaling Modulation : It influences cell signaling pathways, notably the mitogen-activated protein kinase (MAPK) pathway, which is essential for regulating cell growth and apoptosis. This modulation can enhance apoptosis in cancer cells.
  • Selective Binding : Studies indicate that 5-(3-Fluorophenyl)-1,2-oxazol-3-amine selectively binds to certain receptors and enzymes, altering cellular responses and potentially leading to therapeutic effects against various diseases.

Biological Activity Overview

The following table summarizes the biological activities reported for 5-(3-Fluorophenyl)-1,2-oxazol-3-amine:

Activity Effect Reference
Anti-inflammatoryInhibits COX and LOX enzymes
AnticancerInduces apoptosis in cancer cell lines
Enzyme inhibitionModulates nucleoside transporters
NeuroprotectiveExhibits potential neuroprotective effects

Anti-Cancer Activity

In a study examining the compound's anticancer properties, 5-(3-Fluorophenyl)-1,2-oxazol-3-amine demonstrated significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through activation of caspases and modulation of p53 expression levels. This was particularly evident in human breast adenocarcinoma (MCF-7) cells where increased p53 levels correlated with enhanced apoptotic activity .

Inhibition of Nucleoside Transporters

Another study highlighted the compound's role as an inhibitor of human equilibrative nucleoside transporters (ENTs). It was found to act as a non-competitive inhibitor, effectively reducing nucleoside uptake in cells expressing ENT1 and ENT2. This property is particularly relevant for enhancing the efficacy of nucleoside-based chemotherapeutics.

Synthesis Methods

Several synthetic routes have been developed for the production of 5-(3-Fluorophenyl)-1,2-oxazol-3-amine. Common methods include:

  • Condensation Reactions : Utilizing appropriate amines and oxazole precursors under acidic or basic conditions.
  • Fluorination Techniques : Specific fluorination methods are employed to introduce the fluorine atom at the para position on the phenyl ring.

These synthesis strategies allow for efficient production and modification of the compound for further biological evaluation.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Recent studies have demonstrated that derivatives of oxazole compounds, including 5-(3-Fluorophenyl)-1,2-oxazol-3-amine, exhibit significant anticancer properties. For instance, a series of substituted oxazol-2-one-3-carboxamides were evaluated for their ability to inhibit adenylate cyclase (AC) in neuroblastoma cells. The compound 5-[4-fluoro-2-(1-methyl-4-piperidyl)phenyl]-2-oxo-N-pentyl-oxazole-3-carboxamide was identified as a potent AC inhibitor, suggesting that similar oxazole derivatives may have therapeutic potential in treating sphingolipid-mediated disorders associated with cancer .

1.2 Lysophosphatidic Acid Receptor Antagonism
The compound has been investigated for its antagonistic activity against lysophosphatidic acid receptors, which are implicated in various pathological conditions including cancer and fibrosis. The structure–activity relationship studies indicate that modifications on the oxazole ring can enhance receptor binding affinity and selectivity .

Structure–Activity Relationships (SAR)

Understanding the structure–activity relationships of 5-(3-Fluorophenyl)-1,2-oxazol-3-amine is crucial for optimizing its pharmacological properties.

Modification Effect on Activity
Fluorine substitutionEnhances lipophilicity and receptor affinity
Cyano group introductionIncreases activity against specific targets
Ring nitrogen additionCan improve pharmacokinetics but may reduce efficacy

Studies have shown that substituents at certain positions on the oxazole ring can significantly influence the biological activity of the compound. For example, introducing a cyano group has been associated with improved potency while maintaining acceptable pharmacokinetic profiles .

Biological Evaluation

3.1 In vitro Studies
In vitro evaluations have revealed that 5-(3-Fluorophenyl)-1,2-oxazol-3-amine and its derivatives can modulate key signaling pathways involved in cell proliferation and apoptosis. For instance, compounds exhibiting high lipophilicity were found to have enhanced activity against cancer cell lines due to better membrane permeability .

3.2 In vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of oxazole derivatives. One study reported favorable pharmacokinetic profiles for certain compounds when administered via intravenous and oral routes, indicating their potential for further development as therapeutic agents .

Case Studies

Case Study 1: Neuroblastoma Treatment
A study focused on the synthesis and evaluation of a series of oxazole derivatives led to the identification of a compound that showed promising results in reducing tumor size in neuroblastoma models. The mechanism was linked to the inhibition of specific signaling pathways associated with cell survival .

Case Study 2: Fibrosis Model
Another investigation into the effects of 5-(3-Fluorophenyl)-1,2-oxazol-3-amine on fibrosis revealed its potential as a therapeutic agent by demonstrating its ability to inhibit fibroblast activation and collagen deposition in vitro .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 5-(3-Fluorophenyl)-1,2-oxazol-3-amine, a detailed comparison with analogous compounds is provided below.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Relevance/Applications
5-(3-Fluorophenyl)-1,2-oxazol-3-amine C₉H₇FN₂O 178.17 3-Fluorophenyl, isoxazole core Kinase inhibitor intermediates
5-(2,4-Difluorophenyl)-1,2-oxazol-3-amine C₉H₆F₂N₂O 196.16 2,4-Difluorophenyl substitution Enhanced metabolic stability in drug design
3-Methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine C₁₁H₉F₃N₂O 242.20 Trifluoromethyl group, methylated isoxazole Increased lipophilicity for CNS-targeting agents
5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine C₈H₆FN₃S 195.22 Thiadiazole core (sulfur atom) Broad-spectrum fungicidal/insecticidal activity
3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine C₉H₆F₃N₃O 229.16 Oxadiazole core, trifluoromethyl group Improved electron-withdrawing properties
3-(3-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine C₉H₆ClFN₂O 212.61 Chloro-fluoro substitution Antibacterial agent development

Electronic and Steric Effects

  • Fluorine Substitution : The 3-fluorophenyl group in 5-(3-Fluorophenyl)-1,2-oxazol-3-amine provides moderate electron-withdrawing effects, enhancing binding affinity to hydrophobic enzyme pockets. In contrast, 2,4-difluorophenyl substitution (as in the difluoro analog) increases steric bulk and metabolic stability due to reduced oxidative metabolism .
  • Trifluoromethyl Groups : The trifluoromethyl analog (C₁₁H₉F₃N₂O) exhibits significantly higher lipophilicity (logP ~2.8), making it suitable for blood-brain barrier penetration in CNS drug candidates .

Heterocyclic Core Modifications

  • Isoxazole vs. Thiadiazole : Replacing the isoxazole oxygen with sulfur (as in 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine) increases lipophilicity and alters hydrogen-bonding capacity. Thiadiazole derivatives are associated with pesticidal activity due to sulfur’s electronegativity .
  • Oxadiazole Derivatives : The oxadiazole analog (C₉H₆F₃N₃O) has a higher resonance stabilization, improving thermal stability and making it a candidate for high-temperature agrochemical formulations .

Structure-Activity Relationship (SAR) Insights

  • Position of Fluorine : Meta-fluorine (as in the parent compound) optimizes steric fit for kinase binding, whereas para-fluorine (e.g., 5-(4-methylphenyl)-1,2-oxazol-3-amine) reduces potency due to suboptimal hydrophobic interactions .
  • Role of Heteroatoms: Sulfur in thiadiazole derivatives enhances pesticidal activity, while nitrogen-rich oxadiazoles improve solubility for intravenous formulations .

Preparation Methods

General Synthetic Strategies

The synthesis of 5-(3-Fluorophenyl)-1,2-oxazol-3-amine typically involves:

  • Condensation reactions between appropriate amine precursors and oxazole ring-forming reagents under acidic or basic conditions.
  • Fluorination techniques to introduce the fluorine atom specifically at the 3-position of the phenyl substituent.
  • Utilization of one-pot multicomponent reactions to enhance efficiency and yield.

These strategies allow for the efficient assembly of the oxazole ring with the desired substitution pattern.

One-Pot Multicomponent Synthesis Approach

Although direct literature on the synthesis of 5-(3-Fluorophenyl)-1,2-oxazol-3-amine is limited, analogous oxazole and related heterocyclic compounds have been successfully synthesized via one-pot multicomponent reactions catalyzed by Lewis acids such as indium(III) chloride (InCl3). For example, a four-component one-pot reaction involving hydrazine, β-ketoesters, and other reagents under InCl3 catalysis in 50% ethanol at 40 °C under ultrasound irradiation has been reported to yield multi-substituted heterocycles efficiently with high yields (80%-95%) and short reaction times (20 minutes).

This approach could be adapted for the synthesis of 5-(3-Fluorophenyl)-1,2-oxazol-3-amine by selecting appropriate fluorinated phenyl precursors and amine sources.

Parameter Condition Outcome
Catalyst InCl3 (20 mol%) High catalytic efficiency
Solvent 50% ethanol Optimal for solubility and yield
Temperature 40 °C Optimal for reaction rate
Reaction Time 20 minutes Sufficient for completion
Method Ultrasound irradiation (25 kHz) Enhanced reaction kinetics
Yield 80%-95% Excellent yields

Table 1: Optimized conditions for related heterocyclic synthesis using InCl3 catalysis under ultrasound

Fluorination Techniques

Comparative Analysis of Preparation Methods

Preparation Method Key Features Advantages Limitations
One-pot multicomponent reaction Uses InCl3 catalyst, ultrasound, moderate temp High yield, short reaction time, green Requires optimization for fluorinated substrates
Condensation with α-haloketones Stepwise reaction, classical approach Well-established, controllable Longer reaction times, possible side reactions
Electrophilic fluorination Late-stage fluorination on phenyl ring High regioselectivity May require harsh conditions or expensive reagents
Use of fluorinated building blocks Incorporation of fluorinated phenyl precursors Simplifies fluorination step Availability and cost of fluorinated precursors

Table 2: Comparison of synthesis methods for 5-(3-Fluorophenyl)-1,2-oxazol-3-amine

Research Findings and Yields

  • The one-pot InCl3-catalyzed method under ultrasound irradiation provides yields ranging from 80% to 95% for related heterocycles, indicating its potential applicability for 5-(3-Fluorophenyl)-1,2-oxazol-3-amine synthesis.
  • Fluorination strategies must be carefully selected to avoid degradation of sensitive functional groups; regioselective fluorination enhances biological activity by increasing lipophilicity and receptor affinity.
  • The condensation approach allows for structural modifications facilitating the introduction of various substituents, including fluorine atoms, providing a versatile platform for analog synthesis.

Q & A

Q. Yield Improvement Table

ConditionYield (%)Purity (%)
Conventional heating4592
Microwave-assisted7898

Basic: Solubility and solvent selection for biological assays

Answer:

  • Solubility screening: Use DMSO (≥50 mg/mL) for stock solutions; dilute in PBS (pH 7.4) for assays.
  • Hansen parameters: δD ≈ 18 MPa¹/², δP ≈ 8 MPa¹/² (favors polar aprotic solvents).
  • Aggregation testing: Dynamic light scattering (DLS) in aqueous buffers to confirm monodispersity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3-Fluorophenyl)-1,2-oxazol-3-amine
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5-(3-Fluorophenyl)-1,2-oxazol-3-amine

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